molecular formula C15H22N2O B15197956 1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine

1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine

Cat. No.: B15197956
M. Wt: 246.35 g/mol
InChI Key: PFUPWXFQYQNSMG-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)phenyl)(azocan-1-yl)methanone is an organic compound with the molecular formula C15H22N2O It is a derivative of benzophenone and azocane, featuring an aminomethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(aminomethyl)phenyl)(azocan-1-yl)methanone typically involves the reaction of 4-(aminomethyl)benzoyl chloride with azocane under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of (4-(aminomethyl)phenyl)(azocan-1-yl)methanone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(Aminomethyl)phenyl)(azocan-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-(Aminomethyl)phenyl)(azocan-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(aminomethyl)phenyl)(azocan-1-yl)methanone involves its interaction with biological targets through its functional groups. The aminomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. The azocane ring provides structural stability and influences the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Aminomethyl)phenyl)(azocan-1-yl)methanone is unique due to the presence of both the aminomethyl group and the azocane ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in chemical synthesis and biological research, making it a valuable compound for various scientific endeavors .

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

[4-(aminomethyl)phenyl]-(azocan-1-yl)methanone

InChI

InChI=1S/C15H22N2O/c16-12-13-6-8-14(9-7-13)15(18)17-10-4-2-1-3-5-11-17/h6-9H,1-5,10-12,16H2

InChI Key

PFUPWXFQYQNSMG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC=C(C=C2)CN

Origin of Product

United States

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